molecular formula C28H23N3O6 B2436773 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 892431-46-8

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2436773
CAS No.: 892431-46-8
M. Wt: 497.507
InChI Key: SUUOGYXFBRAVGE-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H23N3O6 and its molecular weight is 497.507. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide (hereafter referred to as "the compound") has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of the compound based on available literature, focusing on its synthesis, mechanisms of action, and efficacy.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula is as follows:

  • Molecular Formula : C₂₂H₂₃N₃O₇
  • Molecular Weight : 423.44 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of the compound involves multiple steps that typically include the formation of the benzofuro[3,2-d]pyrimidine core followed by functionalization with benzo[d][1,3]dioxole and acetamide moieties. This synthetic pathway is crucial for obtaining compounds with desired biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For example:

  • In Vitro Studies : A study showed that compounds with similar structural motifs demonstrated IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7), which were lower than those for the reference drug doxorubicin (IC50 values: 7.46 µM for HepG2) .
  • Mechanism of Action : The anticancer mechanisms are primarily attributed to the inhibition of epidermal growth factor receptor (EGFR) pathways and induction of apoptosis through mitochondrial pathways involving proteins like Bax and Bcl-2 .

Cytotoxicity Profile

The cytotoxicity of the compound was evaluated against normal cell lines. Notably, many derivatives exhibited low cytotoxicity (IC50 > 150 µM), indicating a favorable therapeutic index and selective action against cancer cells without significant harm to normal cells .

Case Studies

Several studies have documented the biological effects and mechanisms of related compounds:

  • Study on Antiproliferative Activity :
    • Objective : Evaluate the antiproliferative effects on cancer cell lines.
    • Findings : Compounds demonstrated significant antiproliferative activity with specific focus on EGFR inhibition and apoptosis induction .
  • Molecular Docking Studies :
    • Objective : Assess binding affinities to target proteins.
    • Results : Molecular docking simulations indicated strong interactions between the compound and key proteins involved in cancer progression .

Data Table

Biological ActivityCell LineIC50 Value (µM)Reference
AntiproliferativeHepG22.38
AntiproliferativeHCT1161.54
AntiproliferativeMCF74.52
DoxorubicinHepG27.46

Properties

CAS No.

892431-46-8

Molecular Formula

C28H23N3O6

Molecular Weight

497.507

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C28H23N3O6/c1-16-9-17(2)11-19(10-16)29-24(32)14-30-25-20-5-3-4-6-21(20)37-26(25)27(33)31(28(30)34)13-18-7-8-22-23(12-18)36-15-35-22/h3-12H,13-15H2,1-2H3,(H,29,32)

InChI Key

SUUOGYXFBRAVGE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63)C

solubility

not available

Origin of Product

United States

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